
3-Bromo-5-fluorobenzonitrile: A Technical Guide
for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-5-fluorobenzonitrile

Cat. No.: B1333829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzonitrile, a

key building block in modern medicinal chemistry. This document details its chemical structure,

physicochemical properties, synthesis, and applications in the development of targeted

therapeutics, particularly kinase inhibitors. Detailed experimental protocols and spectroscopic

data are provided to support laboratory research and development.

Chemical Structure and Properties
3-Bromo-5-fluorobenzonitrile is a disubstituted benzonitrile featuring a bromine atom and a

fluorine atom at the meta positions relative to the nitrile group. This substitution pattern makes

it a versatile intermediate for introducing a 3-bromo-5-fluorophenyl moiety into target

molecules.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Reference(s)

IUPAC Name 3-bromo-5-fluorobenzonitrile [1]

CAS Number 179898-34-1 [1]

Molecular Formula C₇H₃BrFN

Molecular Weight 200.01 g/mol

Appearance Solid

Melting Point 43 °C N/A

Boiling Point 218.7±20.0 °C (Predicted) N/A

Density 1.69±0.1 g/cm³ (Predicted) N/A

SMILES C1=C(C=C(C=C1F)Br)C#N [1]

InChI
InChI=1S/C7H3BrFN/c8-6-1-

5(4-10)2-7(9)3-6/h1-3H

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Bromo-5-
fluorobenzonitrile based on analysis of structurally similar compounds and standard

spectroscopic principles.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz)
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant(s) (J,
Hz)

Assignment

¹H NMR ~7.6 m - H-2

~7.5 m - H-4

~7.3 m - H-6

¹³C NMR ~162 (d) d JCF ≈ 250 C-5

~134 (d) d JCF ≈ 8 C-1

~127 (d) d JCF ≈ 3 C-4 or C-6

~123 (d) d JCF ≈ 10 C-3

~119 (d) d JCF ≈ 24 C-2 or C-6

~117 s - -CN

~114 (d) d JCF ≈ 23 C-2 or C-6

Note: Actual chemical shifts and coupling constants may vary. The assignments are based on

predicted electronic effects of the substituents.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

201 Moderate [M+2]⁺ (containing ⁸¹Br)

199 Moderate [M]⁺ (containing ⁷⁹Br)

120 High [M - Br]⁺

93 Moderate [M - Br - HCN]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.
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Synthesis of 3-Bromo-5-fluorobenzonitrile
A common and effective method for the synthesis of 3-Bromo-5-fluorobenzonitrile is via a

Sandmeyer reaction starting from 3-bromo-5-fluoroaniline. This multi-step process involves the

diazotization of the aniline followed by cyanation.

Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 3-bromo-5-fluoroaniline

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-bromo-5-

fluoroaniline (1 equivalent) to a solution of hydrobromic acid (HBr, 48%, ~3 equivalents).

Slowly add a solution of sodium nitrite (NaNO₂, 1.05 equivalents) in water dropwise,

ensuring the temperature remains below 5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equivalents) and

sodium cyanide (NaCN, 1.2 equivalents) in water.

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen

evolution will be observed.

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour

to ensure complete reaction.

Cool the mixture and extract the product with an organic solvent such as dichloromethane or

ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield 3-Bromo-5-fluorobenzonitrile.
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Synthesis of 3-Bromo-5-fluorobenzonitrile via Sandmeyer Reaction

Step 1: Diazotization

Step 2: Cyanation

3-Bromo-5-fluoroaniline
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3-Bromo-5-fluorobenzonitrile

  CuCN, NaCN
  Heat
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Caption: Synthetic workflow for 3-Bromo-5-fluorobenzonitrile.

Applications in Drug Discovery: A Precursor for
Kinase Inhibitors
3-Bromo-5-fluorobenzonitrile is a valuable starting material for the synthesis of complex

heterocyclic molecules, many of which are scaffolds for potent and selective kinase inhibitors.

The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of various aryl,

heteroaryl, and alkynyl groups. The nitrile group can be transformed into other functional

groups, such as amines or amides, to further elaborate the molecular structure.
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Potential Role in the Synthesis of JAK and EGFR
Inhibitors
The Janus kinase (JAK) family of tyrosine kinases and the epidermal growth factor receptor

(EGFR) are critical mediators of signaling pathways that are often dysregulated in cancer and

inflammatory diseases.[2][3] Many small-molecule inhibitors of these kinases feature nitrogen-

containing heterocyclic cores, such as pyrimidines, pyrazoles, and quinazolines. 3-Bromo-5-
fluorobenzonitrile can serve as a key precursor for the construction of these scaffolds.
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Role of 3-Bromo-5-fluorobenzonitrile in Kinase Inhibitor Synthesis
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Caption: Logical workflow from starting material to therapeutic target.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1333829?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols for Key Coupling Reactions
The following are representative protocols for Suzuki-Miyaura and Sonogashira reactions using

an aryl bromide like 3-Bromo-5-fluorobenzonitrile.

This reaction is used to form a carbon-carbon bond between the aryl bromide and an

organoboron compound.[4][5]

To a reaction vessel, add 3-Bromo-5-fluorobenzonitrile (1 equivalent), the desired

arylboronic acid or ester (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃,

2-3 equivalents).

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

(0.05 equivalents) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane,

toluene, or DMF) and water.

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring

(typically 80-100 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and

brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

This reaction couples the aryl bromide with a terminal alkyne.[6][7]

To a reaction vessel under an inert atmosphere, add 3-Bromo-5-fluorobenzonitrile (1

equivalent), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride

[PdCl₂(PPh₃)₂] (0.03 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI)

(0.05 equivalents).

Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture of an

organic solvent (e.g., THF or DMF) and an amine base.
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Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

Stir the reaction at room temperature or with gentle heating until completion, as monitored by

TLC or LC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous

ammonium chloride and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Safety Information
3-Bromo-5-fluorobenzonitrile is a chemical that should be handled by trained professionals in

a laboratory setting.

Table 4: GHS Hazard Information

Hazard Class Hazard Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Eye Irritation H319: Causes serious eye irritation

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this

compound and use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat.

This guide is intended for informational purposes for research and development applications.

All experimental work should be conducted in a controlled laboratory environment with

appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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